1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound featuring a pyrazole ring, a pyridine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and pyridine derivatives. One common approach is to first synthesize 1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methylamine, followed by its reaction with thiophen-2-ylmethyl isocyanate to form the final urea derivative. The reaction conditions usually require the use of a suitable solvent, such as dichloromethane or dimethylformamide, and a catalyst, such as triethylamine, to facilitate the formation of the urea bond.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening methods can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the pyridine ring.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Oxidation of the thiophene ring can lead to the formation of thiophene-2-carboxylic acid.
Reduction: Reduction of the pyridine ring can result in the formation of pyridin-3-ylmethanol.
Substitution: Substitution reactions can yield various substituted pyrazole and pyridine derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential antileishmanial and antimalarial properties. The compound's ability to inhibit the growth of Leishmania and Plasmodium strains makes it a candidate for developing new treatments for these diseases.
Material Science: The compound's unique structure and properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets and pathways. For example, in the case of its antileishmanial activity, the compound may inhibit the activity of enzymes essential for the survival of Leishmania parasites. The exact molecular targets and pathways involved in its mechanism of action are still under investigation and require further research.
Comparison with Similar Compounds
This compound is unique due to its combination of pyrazole, pyridine, and thiophene rings. Similar compounds include:
Pyrazole derivatives: These compounds are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Pyridine derivatives: These compounds are often used in the synthesis of pharmaceuticals and agrochemicals.
Thiophene derivatives: These compounds are valuable in the development of organic semiconductors and photovoltaic devices.
Properties
IUPAC Name |
1-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-21-11-14(9-20-21)13-5-12(6-17-8-13)7-18-16(22)19-10-15-3-2-4-23-15/h2-6,8-9,11H,7,10H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZOAWRACLTCSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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